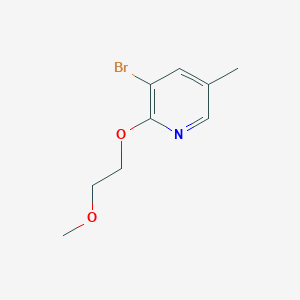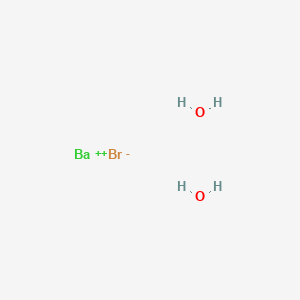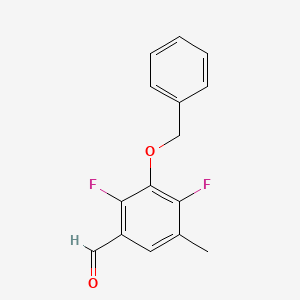
3-(Benzyloxy)-2,4-difluoro-5-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2,4-difluoro-5-methylbenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a benzyloxy group, two fluorine atoms, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2,4-difluoro-5-methylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Benzyloxy Group Addition: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base, such as potassium carbonate.
Methyl Group Introduction: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3-(Benzyloxy)-2,4-difluoro-5-methylbenzoic acid.
Reduction: 3-(Benzyloxy)-2,4-difluoro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to introduce functional groups into aromatic compounds.
Biology:
Biological Probes: Utilized in the development of fluorescent probes for biological imaging and diagnostics.
Medicine:
Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Materials Science: Explored for its applications in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2,4-difluoro-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
3-(Benzyloxy)-2,4-difluorobenzaldehyde: Lacks the methyl group, which may affect its reactivity and applications.
3-(Benzyloxy)-5-methylbenzaldehyde: Lacks the fluorine atoms, which can influence its electronic properties and reactivity.
2,4-Difluoro-5-methylbenzaldehyde:
Uniqueness: 3-(Benzyloxy)-2,4-difluoro-5-methylbenzaldehyde is unique due to the combination of its functional groups, which confer specific electronic and steric properties. The presence of both fluorine atoms and a benzyloxy group makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C15H12F2O2 |
|---|---|
Molecular Weight |
262.25 g/mol |
IUPAC Name |
2,4-difluoro-5-methyl-3-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H12F2O2/c1-10-7-12(8-18)14(17)15(13(10)16)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
VKLOOEGWOMUYCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1F)OCC2=CC=CC=C2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


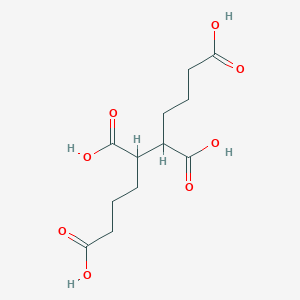

![[2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol](/img/structure/B14757716.png)
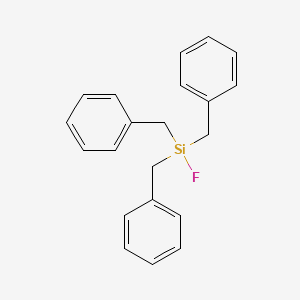


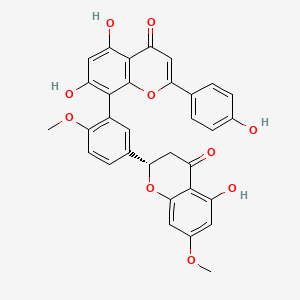
![(1R,3R,6R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol](/img/structure/B14757762.png)
![2-(4-Chlorophenyl)-2H-phenanthro[9,10-d][1,2,3]triazole](/img/structure/B14757767.png)

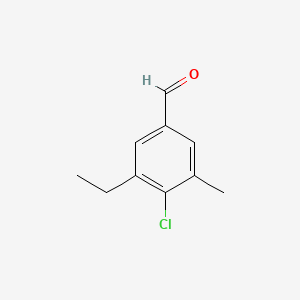
![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane](/img/structure/B14757783.png)
